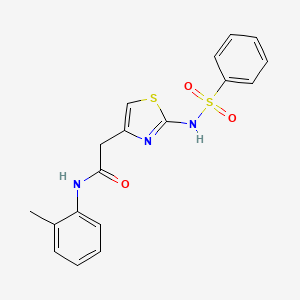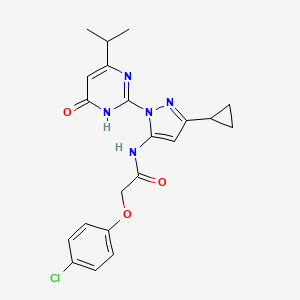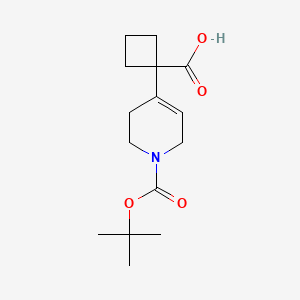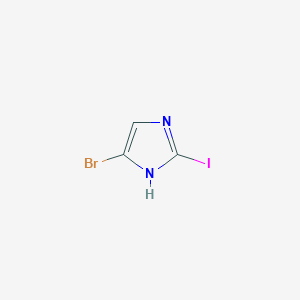
2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide, also known as PTAA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. PTAA is a thiazole derivative that has shown promising results in scientific research studies.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Antimicrobial Activity : Compounds structurally related to 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide have shown promising antimicrobial activities. For instance, novel sulphonamide derivatives displayed good antimicrobial effects, with specific compounds exhibiting high activity against most tested strains (Fahim & Ismael, 2019). Similarly, thiazole compounds containing a sulfonamide moiety were synthesized and demonstrated significant antibacterial and antifungal activities, with some compounds showing promising results (Mahajan et al., 2008).
Antitumor Activity : Research into the antitumor potential of related compounds has revealed that certain derivatives bearing different heterocyclic rings, based on the 2-(4-aminophenyl)benzothiazole structure, were screened for their antitumor activity against a wide range of human tumor cell lines. Some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of these derivatives (Yurttaş et al., 2015).
Enzyme Inhibition for Therapeutic Potential
Carbonic Anhydrase Inhibition : A series of sulfonamide derivatives structurally related to pritelivir was prepared and investigated as inhibitors of several human carbonic anhydrase isoforms. These studies revealed low nanomolar inhibition values, indicating potent enzyme inhibition. This enzyme inhibition capability suggests potential therapeutic applications in treating conditions such as cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Glutaminase Inhibition : Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including derivatives related to the compound of interest, has shown these to be potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). Such inhibitors have been evaluated for their ability to attenuate the growth of certain human lymphoma cells, suggesting their usefulness in exploring therapeutic strategies against cancer (Shukla et al., 2012).
properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-13-7-5-6-10-16(13)20-17(22)11-14-12-25-18(19-14)21-26(23,24)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLRBEXGTDWGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)


![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)
![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)
![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)


![4-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)